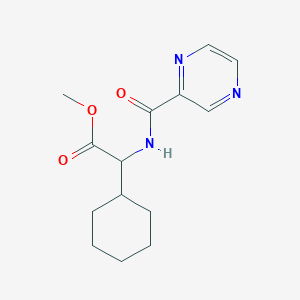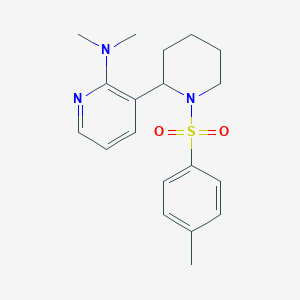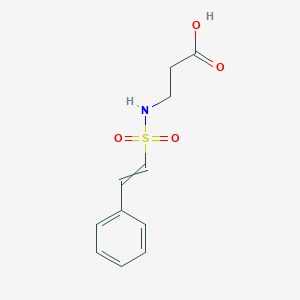![molecular formula C11H14F6N2O4-2 B11815946 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H16F6N2O4. It is a light-yellow solid that is often used in various chemical reactions and research applications. The compound is known for its unique bicyclic structure, which includes a diazabicyclo[4.2.0]octane core.
Méthodes De Préparation
The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate typically involves the reaction of 8-methyl-3,8-diazabicyclo[4.2.0]octane with trifluoroacetic acid. The reaction conditions often include room temperature and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Analyse Des Réactions Chimiques
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound used as a catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure, known for its biological activities.
The uniqueness of this compound lies in its specific trifluoroacetate group, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C11H14F6N2O4-2 |
|---|---|
Poids moléculaire |
352.23 g/mol |
Nom IUPAC |
8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)/p-2 |
Clé InChI |
DYJPMQAVAUHGMI-UHFFFAOYSA-L |
SMILES canonique |
CN1CC2C1CNCC2.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)




![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)


